molecular formula C11H8BrNO2S B12070761 Methyl 2-(2-bromophenyl)thiazole-4-carboxylate

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate

Cat. No.: B12070761
M. Wt: 298.16 g/mol
InChI Key: SXBWNZZCZSFDLU-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group and a carboxylate ester. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds

Preparation Methods

The synthesis of Methyl 2-(2-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then esterified with methanol in the presence of an acid catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromophenyl)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by interacting with binding pockets . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Methyl 2-(2-bromophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and biological activities.

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

methyl 2-(2-bromophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3

InChI Key

SXBWNZZCZSFDLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC=C2Br

Origin of Product

United States

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